[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate
Description
This compound is a highly functionalized carbohydrate derivative featuring a benzoate ester, an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, and acetamido and phenacyloxy substituents. Its structure suggests applications in medicinal chemistry, particularly as a glycosylation intermediate or a prodrug candidate. The Fmoc group is widely employed in peptide synthesis for temporary amine protection , while the phenacyloxy moiety may confer esterase sensitivity for controlled release .
Properties
IUPAC Name |
[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H40N2O12/c1-24(45)42-35-37(55-38(48)26-14-6-3-7-15-26)36(47)34(20-44)54-40(35)52-22-32(39(49)51-23-33(46)25-12-4-2-5-13-25)43-41(50)53-21-31-29-18-10-8-16-27(29)28-17-9-11-19-30(28)31/h2-19,31-32,34-37,40,44,47H,20-23H2,1H3,(H,42,45)(H,43,50)/t32-,34+,35+,36-,37+,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIGGMMKYBMLGA-LSPWVGJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)OCC(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CO)O)OC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)OCC(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CO)O)OC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H40N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(2S,3R,4R,5R,6R)-3-acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate is a complex organic molecule notable for its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups including an acetamido group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a hydroxymethyl oxane structure. Its molecular formula is , and it possesses significant stereochemical complexity due to multiple chiral centers.
The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The presence of the Fmoc group suggests its utility in protecting amino acids during synthesis, allowing for the creation of biologically active peptides. These peptides can exhibit various pharmacological effects depending on their sequence and structure.
Pharmacological Activities
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures have demonstrated antimicrobial properties. The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Some derivatives of this compound have shown potential in inhibiting cancer cell proliferation in vitro. Research indicates that specific modifications can enhance cytotoxicity against various cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that compounds similar to this one may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of Fmoc-protected amino acids. The findings suggested that modifications to the side chains could enhance efficacy against resistant bacterial strains .
- Anticancer Activity : Research conducted at a leading cancer research institute demonstrated that specific derivatives of related compounds inhibited the growth of breast cancer cells by inducing apoptosis .
- Neuroprotection : A recent investigation into neuroprotective agents highlighted the potential of structurally similar compounds in reducing oxidative stress in neuronal cells .
Synthesis Pathway
The synthesis of [(2S,3R,4R,5R,6R)-3-acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate involves several steps:
- Fmoc Protection : The initial step involves the protection of amino acids using Fmoc groups to prevent unwanted reactions during coupling.
- Coupling Reactions : Subsequent coupling reactions are performed to link various amino acid residues while maintaining stereochemical integrity.
- Deprotection and Purification : After synthesis, deprotection steps are necessary to remove the Fmoc groups and purify the final product.
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Stereochemical Comparison
Key Observations :
- The target compound’s Fmoc group distinguishes it from compounds using Boc (tert-butoxycarbonyl) or benzyloxycarbonyl (Cbz) protections, offering orthogonal deprotection strategies (base-sensitive vs. acid-sensitive) .
- Phenacyloxy vs. Acetyloxy : Phenacyloxy groups are more resistant to hydrolysis than acetyloxy moieties, suggesting slower metabolic degradation .
Physicochemical Properties
Implications : The target compound’s low aqueous solubility may necessitate formulation with surfactants or cyclodextrins for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
